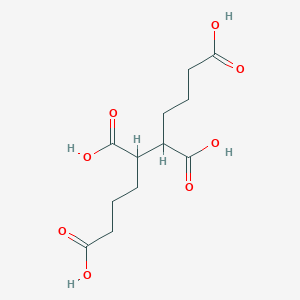
Octane-1,4,5,8-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,4,5,8-tetracarboxylic acid is a tetracarboxylic acid compound characterized by the presence of four carboxyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,5,8-tetracarboxylic acid typically involves the oxidation of octane derivatives. One common method is the oxidation of octane-1,4,5,8-tetraol using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate diacids, which are further oxidized to yield the tetracarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Octane-1,4,5,8-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Anhydrides, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
Scientific Research Applications
Octane-1,4,5,8-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of octane-1,4,5,8-tetracarboxylic acid involves its ability to interact with various molecular targets through its carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biochemical pathways and cellular processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems.
Comparison with Similar Compounds
Octane-1,3,5,7-tetracarboxylic acid: Another tetracarboxylic acid with carboxyl groups at different positions on the octane backbone.
Naphthalene-1,4,5,8-tetracarboxylic acid: A tetracarboxylic acid with a naphthalene core, known for its aromatic properties and stability.
Uniqueness: Octane-1,4,5,8-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which imparts distinct chemical reactivity and potential for forming diverse coordination complexes. Its linear structure contrasts with the aromatic nature of naphthalene-1,4,5,8-tetracarboxylic acid, making it suitable for different applications and reactions.
Properties
CAS No. |
1114-44-9 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
octane-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C12H18O8/c13-9(14)5-1-3-7(11(17)18)8(12(19)20)4-2-6-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
YPFFVFHMWHQXOW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CCCC(=O)O)C(=O)O)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
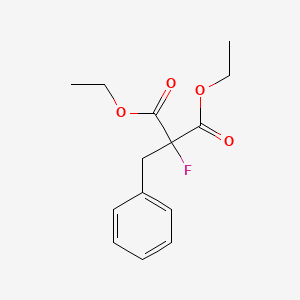
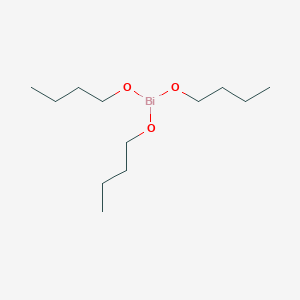
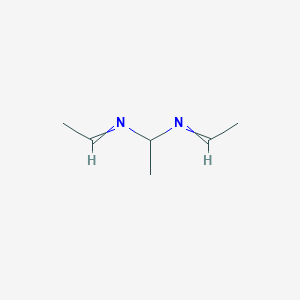


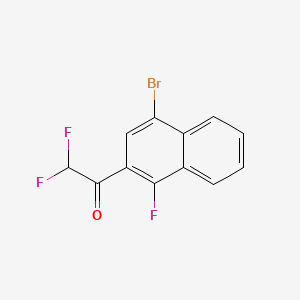
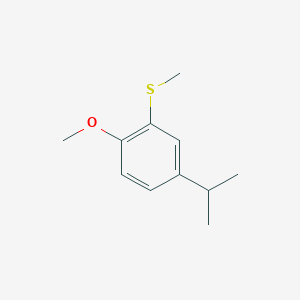

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
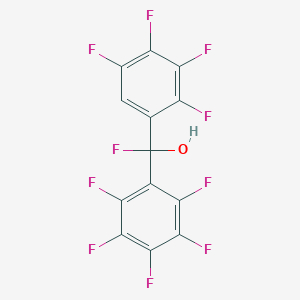
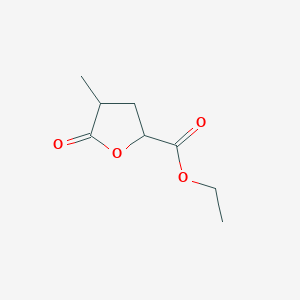
![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
